

2-(4-Bromophenyl)-1,1-diphenylethylene CAS number

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,1-diphenylethylene

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An In-Depth Technical Guide to **2-(4-Bromophenyl)-1,1-diphenylethylene**: Synthesis, Properties, and Advanced Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-(4-Bromophenyl)-1,1-diphenylethylene** (CAS No. 18648-66-3), a pivotal intermediate in the fields of materials science and medicinal chemistry. This document delves into the compound's fundamental properties, detailed synthesis protocols, and its critical role as a precursor to advanced functional materials and pharmacologically active agents. Emphasis is placed on its tetraphenylethylene (TPE) core, which imparts unique photophysical properties, namely Aggregation-Induced Emission (AIE). We will explore the mechanistic underpinnings of AIE and discuss the compound's utility as a molecular building block in the development of novel therapeutics, including anticancer agents inspired by the triphenylethylene scaffold of drugs like Tamoxifen. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Compound Identification and Properties

2-(4-Bromophenyl)-1,1-diphenylethylene is an asymmetrically substituted tetraphenylethylene derivative. The presence of a bromine atom on one of the phenyl rings

provides a reactive site for further chemical modification, making it an exceptionally valuable and versatile intermediate in organic synthesis.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	18648-66-3	[2]
Molecular Formula	C ₂₀ H ₁₅ Br	[2]
Molecular Weight	335.24 g/mol	[2]
Appearance	White to off-white powder or crystals	[2]
Melting Point	79 °C	[2]
Boiling Point (Predicted)	404.4 ± 14.0 °C	[2]
Density (Predicted)	1.313 ± 0.06 g/cm ³	[2]
Solubility	Soluble in Toluene, THF, Dichloromethane	[2]

Synthesis Methodologies: A Scientist's Perspective

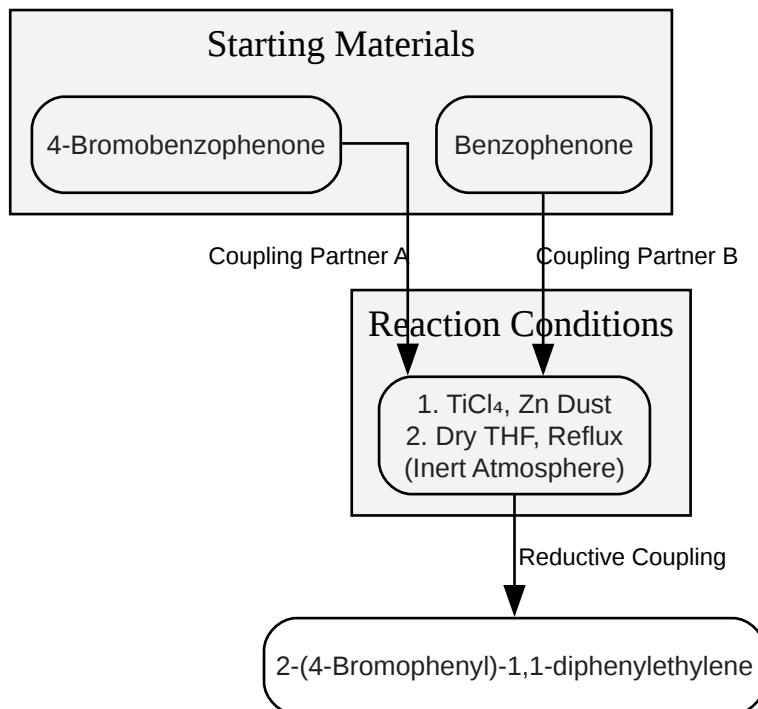
The synthesis of sterically hindered alkenes like **2-(4-Bromophenyl)-1,1-diphenylethylene** requires robust and reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. The McMurry reaction is a particularly powerful method for creating tetrasubstituted alkenes from ketone precursors.

Recommended Protocol: Cross-McMurry Reductive Coupling

The cross-McMurry reaction provides a direct and efficient route to unsymmetrical tetraphenylethylenes. This reductive coupling of two different ketone moieties is mediated by a low-valent titanium species, typically generated *in situ* from the reduction of titanium tetrachloride (TiCl₄) with a reducing agent like zinc dust.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The rationale for this choice is its convergence and efficiency. By coupling 4-bromobenzophenone and benzophenone, the desired carbon skeleton is assembled in a

single, high-yielding step. The oxophilicity of titanium is the driving force for the deoxygenation of the intermediate pinacolate to form the final alkene product.[3][5]



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Caption: McMurry reaction workflow for synthesis.

Step-by-Step Experimental Protocol:

- Preparation of Low-Valent Titanium Reagent:
 - To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (4.0 equivalents).
 - Suspend the zinc dust in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add titanium tetrachloride ($TiCl_4$, 2.0 equivalents) dropwise via syringe. Caution: This addition is exothermic. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

- After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to ensure full activation of the reagent.
- Reductive Coupling Reaction:
 - Cool the black suspension of the low-valent titanium reagent to room temperature.
 - In a separate flask, dissolve 4-bromobenzophenone (1.0 equivalent) and benzophenone (1.0 equivalent) in anhydrous THF.
 - Add the solution of the ketones to the titanium suspension via cannula.
 - Heat the resulting reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M aqueous HCl.
 - Filter the mixture through a pad of Celite® to remove titanium salts. Wash the filter cake thoroughly with ethyl acetate.
 - Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **2-(4-Bromophenyl)-1,1-diphenylethylene**.

Compound Characterization: A Self-Validating System

Accurate characterization is paramount for ensuring the identity and purity of the synthesized compound. The following data are expected based on the structure and analysis of closely related analogues.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Technique	Expected Observations
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.40-7.20 (m, complex multiplet, Ar-H), 7.15-7.00 (m, Ar-H). The spectrum will show complex overlapping signals in the aromatic region. The protons on the bromophenyl ring will appear as two distinct doublets (AA'BB' system) characteristic of a para-substituted ring, while the ten protons of the two unsubstituted phenyl rings will be in a different chemical environment.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~144-140 (quaternary C of C=C and attached phenyls), ~132-127 (aromatic CH carbons), ~121 (quaternary C with Br attachment). The spectrum will display multiple signals in the aromatic region, including the key quaternary carbon signals of the central ethylene bond.
Mass Spectrometry (EI)	m/z: 334/336 [M] ⁺ corresponding to the bromine isotopes (⁷⁹ Br/ ⁸¹ Br) in an approximate 1:1 ratio. Fragmentation patterns would involve loss of bromine and phenyl groups.

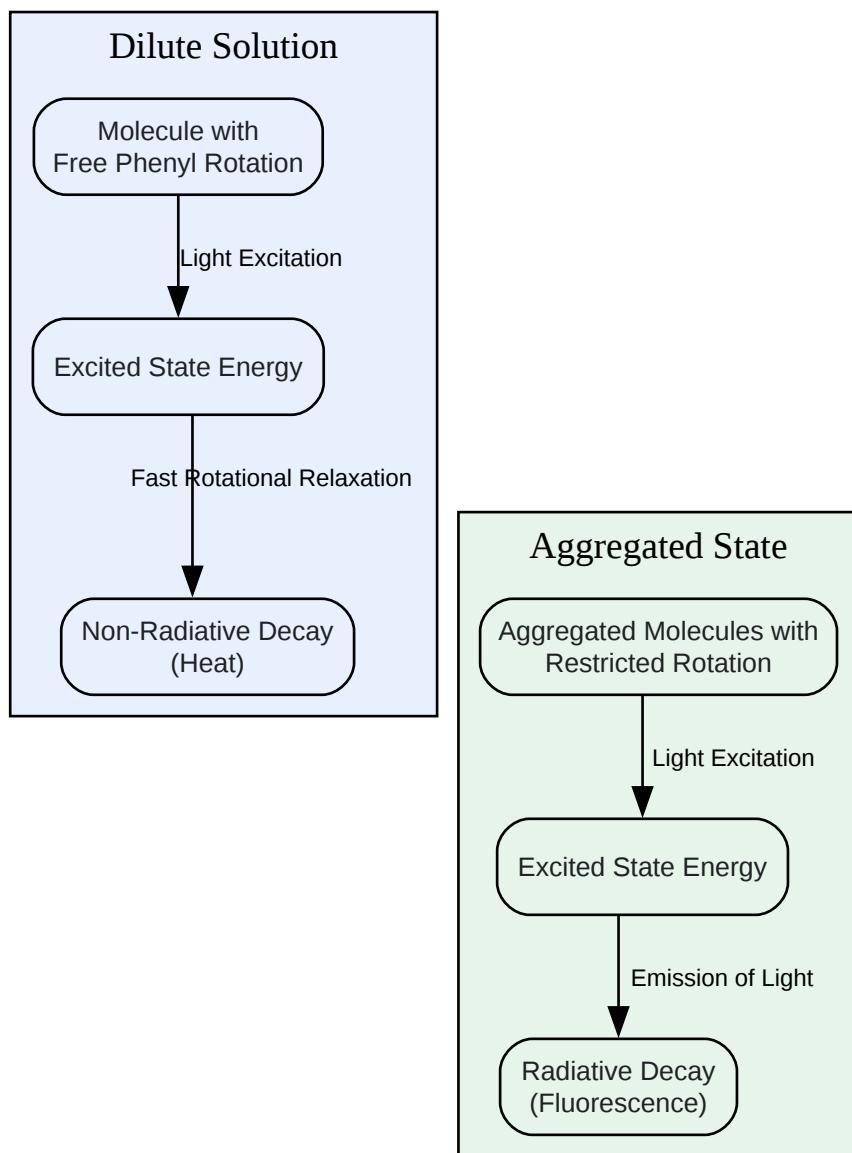
The Core Scientific Principle: Aggregation-Induced Emission (AIE)

The tetraphenylethylene (TPE) core of **2-(4-Bromophenyl)-1,1-diphenylethylene** is responsible for one of its most compelling properties: Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in aggregates, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[\[12\]](#)[\[13\]](#)

Mechanism: Restriction of Intramolecular Motion (RIM)

The AIE effect is primarily governed by the Restriction of Intramolecular Motion (RIM).[\[12\]](#)

- In Dilute Solution: The multiple phenyl rings of the TPE core are free to undergo low-frequency rotational and vibrational motions. When the molecule is excited by light, this energy is efficiently dissipated through these non-radiative pathways (heat), resulting in negligible fluorescence.
- In Aggregated State: In a poor solvent, or in the solid state, the molecules are forced to aggregate. This physical constraint hinders the free rotation of the phenyl rings. With the non-radiative decay channels blocked, the excited-state energy is instead released radiatively, leading to strong fluorescence emission.



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Caption: Mechanism of Aggregation-Induced Emission (AIE).

Applications in Drug Development and Materials Science

The true value of **2-(4-Bromophenyl)-1,1-diphenylethylene** lies in its role as a versatile building block. The bromo-substituent acts as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex functional molecules.[\[14\]](#)

Precursor for Anticancer Drug Analogues

The triphenylethylene scaffold is the core structure of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, a cornerstone in the treatment of hormone-dependent breast cancer.

[15][16] **2-(4-Bromophenyl)-1,1-diphenylethylene** serves as an ideal precursor for synthesizing novel Tamoxifen analogues. The bromine atom can be replaced or functionalized to introduce different side chains or heterocyclic moieties, enabling the exploration of structure-activity relationships (SAR) to develop SERMs with improved efficacy or reduced side effects. [1][16] Furthermore, triphenylethylene derivatives have also been investigated as inhibitors of other cancer targets, such as DNA topoisomerase-II.[17] The cytotoxic potential of bromophenol-containing hybrids against various cancer cell lines has been demonstrated, suggesting that the bromophenyl moiety itself contributes to the pharmacological profile.[18][19]

Building Block for AIE-Active Materials

The AIE property of the TPE core makes this molecule a prime candidate for developing advanced materials for sensing, bioimaging, and optoelectronics.[13][20] The bromine atom can be readily converted into other functional groups to create sophisticated AIEngens.

- **Chemosensors:** By coupling a receptor unit to the TPE core via the bromophenyl position, highly sensitive "turn-on" fluorescent sensors can be designed. The binding of an analyte to the receptor can induce aggregation or conformational changes that trigger the AIE effect. TPE-based sensors have been developed for detecting ions, reactive oxygen species, and biomolecules like ATP.[21][22]
- **Bioimaging:** TPE derivatives can be functionalized to target specific organelles or cell types. Their high fluorescence quantum yield in the aggregated state and excellent photostability make them superior probes for cell imaging compared to traditional dyes that often quench at high concentrations.[22]

Conclusion

2-(4-Bromophenyl)-1,1-diphenylethylene is more than a simple chemical intermediate; it is a powerful molecular platform that bridges synthetic chemistry with materials science and drug discovery. Its robust synthesis via the McMurry reaction, combined with the unique AIE properties of its TPE core and the synthetic versatility offered by its bromine handle, makes it a

compound of significant interest. For researchers in drug development, it offers a direct route to novel triphenylethylene-based therapeutics. For materials scientists, it is a foundational block for creating the next generation of smart fluorescent materials. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this remarkable molecule.

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